3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole

Catalog No.
S12257618
CAS No.
M.F
C9H5Cl2IN2
M. Wt
338.96 g/mol
Availability
In Stock
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3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole

Product Name

3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole

IUPAC Name

5-(2,4-dichlorophenyl)-4-iodo-1H-pyrazole

Molecular Formula

C9H5Cl2IN2

Molecular Weight

338.96 g/mol

InChI

InChI=1S/C9H5Cl2IN2/c10-5-1-2-6(7(11)3-5)9-8(12)4-13-14-9/h1-4H,(H,13,14)

InChI Key

CUSDKCHBTYGLRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)I

3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features that include a dichlorophenyl group and an iodine atom at specific positions on the pyrazole ring. Its molecular formula is C9H6Cl2N2IC_9H_6Cl_2N_2I, and it has a molecular weight of approximately 308.06 g/mol. The compound exhibits significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

The reactivity of 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole can be attributed to the presence of both electron-withdrawing and electron-donating groups. Key reactions include:

  • Halogenation: The iodine atom can participate in electrophilic substitution reactions, making it susceptible to further halogenation under specific conditions.
  • Nucleophilic Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles.
  • Deprotonation: The acidic hydrogen on the pyrazole ring can be removed by strong bases, leading to the formation of pyrazolium cations, which are reactive intermediates in various chemical transformations .

Research indicates that pyrazole derivatives, including 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole, exhibit diverse biological activities. These may include:

  • Antimicrobial Properties: Some studies have shown that compounds with similar structures possess antibacterial and antifungal activities.
  • Anti-inflammatory Effects: Pyrazole derivatives are often investigated for their potential to inhibit inflammatory pathways.
  • Anticancer Activity: Certain pyrazoles have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

The synthesis of 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine derivatives followed by iodination.
  • Halogenation Reactions: Starting from 4-iodopyrazole, further substitution can be performed using appropriate reagents to introduce the dichlorophenyl group.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies and functional group modifications .

The applications of 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole span across various domains:

  • Pharmaceuticals: As a potential lead compound in drug development targeting inflammatory diseases or cancer.
  • Agricultural Chemicals: Its bioactivity may lend itself to use in developing new pesticides or herbicides.
  • Material Science: Pyrazoles are often explored for their properties in organic electronics and as ligands in coordination chemistry .

Interaction studies involving 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole typically focus on its binding affinity to biological targets such as enzymes or receptors. Investigations may include:

  • Binding Studies: Assessing how well the compound binds to specific proteins or receptors involved in disease pathways.
  • Mechanistic Studies: Understanding how the compound exerts its biological effects at a molecular level, particularly through enzyme inhibition or receptor antagonism .

Several compounds share structural similarities with 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Iodo-1H-pyrazoleIodine at position 4Simpler structure without dichloro groups
3-(4-Chlorophenyl)-4-methyl-1H-pyrazoleMethyl group instead of iodineExhibits different biological activity profiles
5-Methyl-1H-pyrazoleMethyl substitution at position 5Less complex but retains some biological relevance
3-(Trifluoromethyl)-1H-pyrazoleTrifluoromethyl groupEnhanced lipophilicity and potential bioactivity

These compounds illustrate the diversity within the pyrazole class while highlighting the unique features of 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole that may influence its reactivity and biological activity .

3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole is systematically named according to IUPAC guidelines, reflecting its substitution pattern: a pyrazole ring substituted at position 3 with a 2,4-dichlorophenyl group and at position 4 with an iodine atom. The molecular formula C~9~H~5~Cl~2~IN~2~ corresponds to a planar heterocyclic structure with a calculated molecular weight of 338.96 g/mol. Key synonyms include 1340190-85-3 and AKOS013046516, as registered in PubChem.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC~9~H~5~Cl~2~IN~2~
Molecular Weight338.96 g/mol
IUPAC Name3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole
Synonyms1340190-85-3, AKOS013046516

The planar geometry of the pyrazole ring, confirmed by X-ray crystallography in analogous compounds, facilitates π-π stacking interactions and electronic delocalization. The iodine atom at position 4 introduces steric bulk and polarizability, while the 2,4-dichlorophenyl group contributes hydrophobic and electron-withdrawing effects.

Historical Context of Pyrazole Derivatives in Heterocyclic Chemistry

Pyrazole chemistry originated in 1883 with Ludwig Knorr’s accidental synthesis of antipyrine, a pyrazole derivative with antipyretic properties. This discovery catalyzed interest in pyrazole-based therapeutics, leading to drugs like celecoxib and stanozolol. Natural pyrazoles, such as 1-pyrazolyl-alanine from watermelon seeds, were identified in the mid-20th century, challenging earlier assumptions that pyrazoles were exclusively synthetic.

The incorporation of halogens into pyrazole frameworks emerged as a strategy to enhance stability and bioactivity. For example, 3,5-dimethylpyrazole, synthesized via Knorr-type condensations, demonstrated the tunability of pyrazole reactivity through substituent effects. The introduction of iodine, as seen in 4-iodopyrazole (CAS 3469-69-0), enabled cross-coupling reactions critical for constructing biaryl systems. These advancements laid the groundwork for synthesizing 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole, which combines halogenated aryl and pyrazole motifs.

Significance of Halogen-Substituted Pyrazoles in Organic Synthesis

Halogenated pyrazoles are indispensable in modern synthetic chemistry due to their versatility in forming carbon-carbon and carbon-heteroatom bonds. The iodine atom in 3-(2,4-Dichlorophenyl)-4-iodo-1H-pyrazole serves as a leaving group in Ullmann and Suzuki-Miyaura couplings, enabling access to polysubstituted aromatics. Chlorine atoms at the 2- and 4-positions of the phenyl ring enhance electron deficiency, directing electrophilic substitution and stabilizing intermediates via resonance.

Table 2: Comparative Reactivity of Halogenated Pyrazoles

Halogen PositionReactivity ProfileExample Application
4-IodoCross-coupling reactionsSynthesis of heterobiaryls
3,5-DichloroElectron-withdrawing effectsAgrochemical intermediates

The synergistic effects of iodine and chlorine in this compound are exemplified in its use as a precursor for fungicides and kinase inhibitors, where halogen atoms improve binding affinity to biological targets. Furthermore, the compound’s halogenated structure aligns with trends in drug discovery, where 60% of recent small-molecule drugs contain halogen atoms to optimize pharmacokinetics.

Electrophilic Halogenation Strategies for Pyrazole Functionalization

Iodination Techniques at the Pyrazole 4-Position

The regioselective iodination of pyrazoles at the 4-position represents a fundamental transformation in heterocyclic chemistry, with numerous methodologies developed to achieve this specific functionalization pattern [3] [5] [7]. The inherent electronic properties of the pyrazole ring system direct electrophilic attack preferentially to the 4-position, making this transformation both predictable and synthetically valuable [10].

Traditional iodination protocols have employed molecular iodine in combination with oxidizing systems to achieve the desired transformation [5]. A particularly noteworthy development is the green iodination procedure utilizing iodine and hydrogen peroxide in aqueous media [5]. This methodology demonstrates exceptional atom economy, with each iodine atom incorporated into the product while generating water as the primary by-product [5]. The reaction conditions are remarkably mild, operating at ambient temperature in water as the solvent, which offers significant practical advantages including direct crystallization of products from the reaction mixture [5].

Iodination MethodReagentsSolventTemperatureYield RangeReference
Iodine/Hydrogen Peroxide0.5 equiv I₂, 0.6 equiv H₂O₂WaterRoom temperature63-100% [5]
Potassium Iodate/SeleniumKIO₃, (PhSe)₂Acidic conditionsElevatedVariable [3]
N-IodosuccinimideNISVariousControlledModerate to high [2]

Recent advances have introduced potassium iodate as an alternative iodinating agent, employing diphenyl diselenide as a catalyst under acidic conditions [3]. This approach represents a novel methodology for direct iodination of pyrazole rings generated in situ from the reaction of tetramethoxypropane with various hydrazines [3]. The protocol provides efficient access to 4-iodo-1-aryl-1H-pyrazoles, which serve as valuable intermediates for subsequent coupling reactions [3].

The mechanistic understanding of pyrazole iodination has been significantly enhanced through kinetic studies [7]. The process involves initial attack of the conjugate base of pyrazole by iodine, proceeding through parallel uncatalyzed and buffer-catalyzed pathways [7]. The rate-determining step involves formation of a sigma complex intermediate, followed by deprotonation to yield the aromatic iodinated product [7].

Role of Oxidizing Agents in Regioselective Halogenation

Oxidizing agents play a crucial role in achieving regioselective halogenation of pyrazole derivatives, with their selection significantly influencing both the reaction outcome and selectivity profile [8] [10]. The development of hypervalent iodine reagents has provided new opportunities for mild and selective halogenation processes [8].

Phenyliodine diacetate in combination with potassium halide salts has emerged as an effective system for regioselective halogenation under ambient conditions [8]. This methodology utilizes water as a green solvent and operates at room temperature, demonstrating broad substrate tolerance while maintaining excellent regioselectivity [8]. The mechanistic pathway involves ligand exchange between the hypervalent iodine reagent and halide salt, generating hypohalite intermediates that serve as electrophilic halogen sources [8].

The electrochemical approach to pyrazole halogenation represents another significant advancement in oxidative functionalization [10]. Electrooxidation enables the generation of halogen species in situ, providing precise control over the halogenation process [10]. This method proceeds through electrogeneration of molecular halogens followed by their interaction with pyrazole substrates, typically conducted under galvanostatic conditions using platinum anodes [10].

Oxidizing SystemMechanismSelectivityConditionsApplications
PIDA/KXLigand exchangeHigh C3 selectivityAmbient temperaturePyrazolo[1,5-a]pyrimidines
ElectrooxidationHalogen generationPosition-dependentGalvanostaticVarious pyrazoles
H₂O₂/I₂Oxidative iodination4-Position selectiveAqueous mediaSimple pyrazoles

Potassium persulfate has proven effective as an oxidizing agent in cascade reactions that combine cyclization with halogenation [32]. This dual-function approach enables the synthesis of halogenated pyrazolo[1,5-a]pyrimidine derivatives through one-step methodologies that incorporate both ring formation and halogenation in a single synthetic operation [32].

Multicomponent Cycloaddition Approaches

[3+2] Cycloaddition with 1,3-Dithiane Derivatives

The utilization of 1,3-dithiane derivatives in [3+2] cycloaddition reactions represents an innovative approach to pyrazole synthesis, exploiting the unique nucleophilic properties of these sulfur-containing reagents [6]. This methodology leverages the umpolung reactivity of 2-alkynyl-1,3-dithianes to achieve regioselective pyrazole construction under mild conditions [6].

The base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones has been developed as a novel route for accessing polysubstituted pyrazoles [6]. This transformation demonstrates excellent regioselectivity and broad functional group tolerance, with the dithianyl group enabling subsequent derivatization reactions [6]. The reaction proceeds through initial deprotonation of the dithiane, followed by nucleophilic addition to the sydnone component and subsequent cyclization to form the pyrazole ring system [6].

The synthetic utility of this approach extends beyond simple cycloaddition, as the retained dithiane functionality serves as a versatile handle for further chemical transformations [6]. The sulfur atoms can be selectively removed or modified, providing access to highly functionalized pyrazole derivatives that would be challenging to obtain through alternative synthetic routes [6].

Mechanistic investigations have revealed that the reaction proceeds through a concerted cycloaddition pathway, with the electronic properties of both components influencing the regioselectivity outcome [15]. The presence of electron-withdrawing groups on the sydnone component enhances the reactivity while maintaining excellent regiocontrol [15].

Iodine-Mediated Cascade Cyclization Reactions

Iodine-mediated cascade cyclization reactions have emerged as powerful tools for the simultaneous construction of pyrazole rings and introduction of iodine functionality [17]. These transformations combine multiple bond-forming events in a single synthetic operation, providing efficient access to complex pyrazole derivatives [17].

The development of iodine-promoted synthesis from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides represents a significant advancement in cascade methodology [17]. This process involves a series of sequential transformations including imination, halogenation, cyclization, and ring contraction, all mediated by molecular iodine [17]. The reaction proceeds under mild conditions and demonstrates broad substrate scope, accommodating various electronic and steric demands [17].

Starting MaterialsIodine RoleProductsKey Features
1,3-Dicarbonyl + ThiohydrazidesMediator/Halogenator3,4-Dicarbonyl pyrazolesSulfur elimination
Enaminones + HydrazinesOxidant/Cyclization agentIodinated pyrazolesCascade process
Alkyne + NitrileCoupling mediatorSubstituted pyrazolesMetal-free

The cascade mechanism involves initial formation of an imine intermediate through condensation, followed by iodine-mediated oxidative cyclization [17]. The subsequent ring contraction eliminates the sulfur-containing group, yielding the desired pyrazole product with incorporated iodine functionality [17]. This methodology provides access to 3,4-dicarbonyl-substituted pyrazoles that serve as valuable synthetic intermediates [17].

Alternative cascade approaches have employed iodine in combination with other reagents to achieve different substitution patterns [32]. The combination of sodium iodide with potassium persulfate has proven particularly effective for oxidative halogenation cascades, enabling one-step synthesis of iodinated pyrazolo[1,5-a]pyrimidines from simple starting materials [32].

Post-Functionalization of Pyrazole Precursors

Suzuki-Miyaura Coupling for Aryl Group Introduction

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for introducing aryl substituents into pyrazole frameworks, particularly when dealing with halogenated pyrazole precursors [20] [21]. The methodology has been successfully adapted to accommodate the unique electronic properties of nitrogen-rich heterocycles, overcoming traditional challenges associated with catalyst inhibition [20].

The development of specialized precatalysts has been crucial for achieving efficient coupling with unprotected pyrazole substrates [20]. Precatalysts P1 and P2 have demonstrated exceptional performance in coupling various substituted pyrazole halides with boronic acids under mild conditions [20]. These catalysts overcome the inhibitory effects typically observed with acidic nitrogen heterocycles, enabling high yields across diverse substrate combinations [20].

Mechanistic investigations have revealed that the primary challenge in pyrazole Suzuki-Miyaura coupling stems from the formation of stable palladium-azolyl intermediates that act as catalyst reservoirs [20]. The transmetallation step becomes rate-determining due to the strong coordination of pyrazole nitrogen atoms to the palladium center [20]. The use of excess boronic acid helps counteract this inhibitory effect by shifting equilibrium toward productive catalytic intermediates [20].

Catalyst SystemSubstrate TypeConditionsYield RangeApplications
XPhos Pd G24-Bromo-3,5-dinitro-1H-pyrazoleMildHighDiamine synthesis
P1/P2 PrecatalystsVarious pyrazole halidesAmbient to moderateGood to excellentGeneral arylation
Standard Pd catalystsProtected pyrazolesTraditionalVariableLimited scope

Specialized applications include the synthesis of 4-substituted pyrazole-3,5-diamines through Suzuki-Miyaura coupling followed by iron-catalyzed reduction [21]. This approach utilizes 4-bromo-3,5-dinitro-1H-pyrazole as the starting material, enabling coupling with electron-rich, electron-deficient, and sterically demanding boronic acids [21]. The subsequent reduction step employs iron catalysis with hydrazine hydrate to convert the nitro groups to amines [21].

Nucleophilic Aromatic Substitution Optimization

Nucleophilic aromatic substitution represents an alternative approach for introducing substituents into electron-deficient pyrazole systems, particularly when dealing with halogenated aromatics bearing electron-withdrawing groups [24]. This methodology has been successfully applied to pyrazole derivatives, enabling the formation of carbon-nitrogen bonds under controlled conditions [24].

The optimization of nucleophilic aromatic substitution conditions for pyrazole systems requires careful consideration of both electronic and steric factors [24]. The presence of electron-withdrawing groups such as nitro substituents activates the aromatic system toward nucleophilic attack, while the choice of leaving group significantly influences the reaction efficiency [24]. Fluoride has emerged as the optimal leaving group due to its excellent departing ability in these transformations [24].

Systematic studies of 2-(3(5)-pyrazolyl)pyridine derivatives have demonstrated the feasibility of nucleophilic aromatic substitution with nitrofluorobenzene substrates [24]. The reaction proceeds through initial deprotonation of the pyrazole nitrogen, followed by nucleophilic attack on the activated aromatic system [24]. Both 2-nitrofluorobenzene and 4-nitrofluorobenzene have proven to be suitable electrophiles for these transformations [24].

ElectrophileNucleophileBaseSolventTemperatureProducts
2-NitrofluorobenzenePyrazolyl pyridinesK₂CO₃DMSO180°CN-Aryl pyrazoles
4-NitrofluorobenzenePyrazole derivativesK₂CO₃DMSO180°CSubstituted products
Various fluoroarenesPyrazole anionsVariousPolar aproticElevatedDiverse structures

The synthetic utility of this approach extends to the preparation of functionalized multidentate ligands with potential applications in catalysis and supramolecular chemistry [24]. The nitro groups introduced through nucleophilic aromatic substitution can be subsequently reduced to amines, providing additional sites for further functionalization [24]. This strategy enables the construction of complex pyrazole derivatives that incorporate multiple heteroatoms and functional groups [24].

Table 1 collates key bond metrics for three high-resolution reference structures that reproduce every atom type present in the title compound:

  • 4-Iodo-1H-pyrazole (monomeric, P2₁ab) [1]
  • 1-(2,4-dichlorophenyl)-5-(2-nitro­anilino)-1H-pyrazole-4-carbonitrile (P2₁/c) [2]
  • (E)-1-(2,4-dichlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (P 1̄) [3]
Parameter4-I-pzH [1]2,4-Cl₂-Ph-pz-CN [2]2,4-Cl₂-Ph-pz-enone [3]Expected for 3-(2,4-Cl₂-Ph)-4-I-pzH
N1–N2 (pyrazole) / Å1.318(2)1.319(3)1.321(3)1.32 ± 0.01
N2=C3 / Å1.316(2)1.313(4)1.314(3)1.31 ± 0.01
C4–I / Å2.087(2)2.09 ± 0.02
C3–C5 (ipso–pyrazole to phenyl) / Å1.465(4)1.462(4)1.46 ± 0.01
Cl(2)–C(phenyl) / Å1.734(3)1.731(3)1.73 ± 0.02
Planarity of pyrazole (ΣΔ, Å)0.0040.0060.006< 0.01
Dihedral: pyrazole/phenyl / °44.753.245–55

Discussion.

  • The N–N distance clusters tightly at 1.32 Å in all three crystals, reflecting aromatic character of the five-membered ring [1] [2] [3].
  • The C4–I bond in 4-I-pzH is 2.087 Å [1]; iodo-substitution lengthens the C–X bond by ~0.15 Å relative to C–Cl (ca. 1.93 Å in dichlorophenyl rings [2]).
  • 2,4-dichloro substitution increases the C–C bond to the pyrazole (C3–C5) by ~0.01 Å versus unsubstituted phenyl owing to the electron-withdrawing chlorine atoms [2]. The same increment is assumed here.

These observations predict a rigid, nearly planar pyrazole core with a C4–I distance of ca. 2.09 Å and standard aromatic metrics elsewhere.

Conformational Analysis of Dichlorophenyl and Iodo Substituents

Twist of the 2,4-Dichlorophenyl Ring

X-ray statistics for >25 dichlorophenyl-pyrazole structures show that ortho-chloro substitution enforces phenyl twists of 40–60° to relieve C–H···Cl steric pressure [4] [2] [3]. The mean dihedral angle of 48° (σ ± 5°) therefore represents the most probable orientation in the title compound.

Orientation of the Iodo Vector

In isolated 4-iodo-1H-pyrazole, the I atom sits in the pyrazole plane [1]. When a bulky aryl group is attached to position 3, DFT/Hirshfeld analyses of 5-iodo-1-arylpyrazoles show that out-of-plane tilts up to 7° appear to optimise halogen-bond donation toward acceptors above the ring [5]. Because the 2,4-dichlorophenyl group already rotates away from the ring, the steric corridor above C4 remains accessible, and the iodine is expected to deviate by ≤10° from coplanarity.

Consequence for Conjugation

The simultaneous phenyl twist (≈ 50°) and near-planar iodine preserve π-conjugation along the N2=C3–Cphenyl axis while exposing the σ-hole on iodine for intermolecular contact. Such topology is a prerequisite for type-I or type-II I···N/Cl halogen bonds observed in related iodopyrazoles [5] [6].

Intermolecular Interactions and Crystal Packing Behavior

Table 2 summarises dominant packing forces compiled from the reference crystals. All are feasible for 3-(2,4-dichlorophenyl)-4-iodo-1H-pyrazole.

Interaction typeGeometric signature (d/Å; θ/°)Frequency in analoguesLikely role in title compound
N–H···N hydrogen bond (catemer)N···N 2.89–3.04; N–H···N 170–178Universal in unsubstituted and halo-pyrazoles [7] [1]Head-to-tail chains propagating along b-axis expected; single N–H donor available.
C–H···π (phenyl acceptor)H···C(g) 2.80–3.00; C–H···Cg 120–150Present in dichlorophenyl pyrazoles; stabilises layers [2] [3]Phenyl ring provides π-face; ortho-Cl directs approach vector.
π···π stacking (pyrazole⋯phenyl)Centroid-centroid 3.60–3.80; offset 1.6–1.9Alternating aromatic layers in 4-Cl-pzH and dichloro analogues [7] [8]Probably weaker because of steric Cl; may occur between slipped phenyl rings.
I···N halogen bondI···N 2.90–3.15; C–I···N 160–177Documented in 5-iodo-1-arylpyrazoles [5]Pyrazole N or neighbouring N acceptor from catemer can engage, producing cross-links between ribbons.
Cl···Cl type-II contact3.32–3.50; θ ≈ 90/170Seen in dichlorophenyl–pyrazole enone (Cl···Cl 3.349 Å) [3]ortho-/para-Cl atoms likely form perpendicular motifs, densifying packing.

Packing model.
A plausible hierarchy is therefore:

  • One-dimensional N–H···N catemers parallel to the shortest cell edge, imparting P2₁/c or P2₁/n symmetry as in many pyrazoles [7] [3].
  • Cross-linking of these strands by I···N halogen bonds, generating corrugated layers (halogen bond distance predicted ca. 3.0 Å).
  • Lateral consolidation of layers via C–H···π and Cl···Cl contacts, completing a three-dimensional framework with no classic O- or N-bound hydrogen-bond acceptors required.

Concluding Remarks

Although the complete diffraction dataset for 3-(2,4-dichlorophenyl)-4-iodo-1H-pyrazole remains to be reported, comparison with rigorously characterised congeners allows narrow predictions of its structural parameters. The molecule will exhibit a planar pyrazole, a ~50° twisted 2,4-dichlorophenyl ring and an almost coplanar iodine. In the crystal, catemeric N–H···N hydrogen bonding should dominate first-sphere aggregation, while I···N halogen bonds, edge-to-face C–H···π contacts and type-II Cl···Cl contacts will shape higher-order packing. Verification by single-crystal X-ray work is encouraged; the metrics summarised here provide experimental targets and will assist subsequent refinement.

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

337.88745 g/mol

Monoisotopic Mass

337.88745 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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